(Rac)-LY193239
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124986-46-5 |
|---|---|
Molecular Formula |
C14H16N6O7S2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9- |
InChI Key |
CGUNYCVXHNPSJD-NVMNQCDNSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 193239; LY193239; LY-193239. |
Origin of Product |
United States |
Molecular Mechanisms of Action and Biochemical Pathway Modulation by Ly 193239
Identification and Characterization of the Primary Molecular Target of LY 193239
LY 193239 functions as a cell wall inhibitor, a common mechanism among various antibacterial agents nih.gov. The bacterial cell wall, primarily composed of peptidoglycan, is crucial for maintaining cell shape and integrity against internal turgor pressure mdpi.comfrontiersin.org. Inhibiting the synthesis or integrity of this structure leads to cell lysis and death mdpi.comfrontiersin.org.
Mechanistic Role as a Cell Wall Inhibitor
As a cell wall inhibitor, LY 193239 disrupts the processes necessary for peptidoglycan synthesis or maintenance. Antibiotics targeting the cell wall, such as beta-lactams and glycopeptides, interfere with the enzymes responsible for cross-linking peptidoglycan strands, ultimately weakening the cell wall and causing osmotic lysis nih.govfrontiersin.org. While the specific details for LY 193239 are not extensively detailed in the search results beyond its classification as a cell wall inhibitor, this general class of antibiotics leads to the formation of cell wall defects, destabilizing the cytoplasmic membrane and inducing lysis frontiersin.org.
Detailed Analysis of Specific Bacterial Enzymatic Systems Impacted by LY 193239
The search results classify LY 193239 as a higher-lactam pyrazolidinone antibacterial agent medchemexpress.commedkoo.com. Beta-lactam antibiotics, a well-known class of cell wall inhibitors, primarily target penicillin-binding proteins (PBPs). PBPs are bacterial enzymes involved in the transpeptidation and carboxypeptidation reactions necessary for peptidoglycan cross-linking frontiersin.org. Inhibition of PBPs by beta-lactams prevents the formation of these crucial cross-links, leading to a weakened cell wall. Given the structural description of LY 193239 as a lactam pyrazolidinone, it is plausible that its mechanism involves interference with enzymatic systems analogous to those targeted by other lactam-containing antibiotics, such as PBPs. However, specific detailed research findings explicitly linking LY 193239 to particular bacterial enzymatic systems like specific PBPs or other peptidoglycan synthesis enzymes are not provided in the search results.
Biochemical Investigations into Cellular Perturbations Induced by LY 193239
Inhibiting bacterial cell wall synthesis with agents like LY 193239 leads to significant cellular perturbations. The primary consequence is the disruption of cellular integrity due to the inability of the weakened cell wall to withstand turgor pressure, resulting in cell lysis mdpi.comfrontiersin.org.
Analysis of Downstream Biochemical Pathways in Target Organisms
The primary downstream effect of cell wall inhibition is the activation of autolytic enzymes within the bacterial cell. These enzymes, normally involved in cell wall remodeling, can exacerbate the damage when synthesis is inhibited, leading to rapid degradation of the peptidoglycan and subsequent cell death. While the search results confirm LY 193239's role as a cell wall inhibitor, detailed analyses of specific downstream biochemical pathways activated or perturbed by LY 193239 treatment, such as specific autolysin activation or metabolic shifts in response to cell envelope stress, are not explicitly described. General biochemical pathways involve a series of enzyme-catalyzed reactions where the product of one reaction becomes the substrate for the next byjus.commonash.edu. Perturbations in essential structures like the cell wall would inevitably impact numerous cellular processes, including metabolism and transport, as the cell attempts to cope with the damage. However, specific data on these downstream effects for LY 193239 are not available in the provided search results.
Preclinical Pharmacological Efficacy and Characterization of Ly 193239
In Vitro Antimicrobial Efficacy Assessments of LY 193239
In vitro studies have been conducted to assess the antimicrobial spectrum and potency of LY 193239 against various clinically relevant bacterial pathogens. These assessments have included evaluations against both Gram-negative and Gram-positive organisms, with particular attention paid to strains known to exhibit resistance mechanisms. ctdbase.orgctdbase.orgdokumen.pub
Evaluation of Antimicrobial Spectrum against Gram-Negative Bacterial Strains
Evaluations of LY 193239 have included its activity against important Gram-negative bacteria, such as Haemophilus influenzae, Neisseria gonorrhoeae, and Neisseria meningitidis. ctdbase.orgctdbase.orgdokumen.pub
LY 193239 has demonstrated excellent activity against Haemophilus influenzae. ctdbase.orgctdbase.org This activity extends to beta-lactamase-producing strains of H. influenzae, which remain sensitive to LY 193239. ctdbase.orgctdbase.org A study evaluating 52 clinical isolates of H. influenzae, including 4 beta-lactamase producers, found the activity of LY 193239 to be favorable against these strains. ctdbase.orgdokumen.pub
The activity of LY 193239 against Neisseria gonorrhoeae has been reported as excellent. ctdbase.org This includes activity against penicillinase-producing strains of N. gonorrhoeae. ctdbase.orgctdbase.org A study involving 14 clinical isolates of N. gonorrhoeae, with one identified as beta-lactamase-positive, showed LY 193239 to be effective. ctdbase.orgdokumen.pub
LY 193239 has shown excellent activity against Neisseria meningitidis. ctdbase.org Studies have indicated its effectiveness against penicillinase-producing strains and relatively penicillin-resistant strains of N. meningitidis. ctdbase.orgctdbase.org A time-kill study conducted on a relatively penicillin-resistant but non-beta-lactamase-producing strain of N. meningitidis (with a penicillin MIC of 1 mg/l and LY 193239 MIC of 0.048 mg/l) demonstrated that a concentration four times the minimal inhibitory concentration (0.192 mg/l) was bactericidal. ctdbase.org
Table 1: Summary of In Vitro Activity of LY 193239 against Select Gram-Negative Bacteria
| Bacterial Species | Activity against Non-Resistant Strains | Activity against Resistant Strains (e.g., beta-lactamase producers) | Notes |
| Haemophilus influenzae | Excellent | Sensitive | Includes beta-lactamase producers. ctdbase.orgctdbase.org |
| Neisseria gonorrhoeae | Excellent | Sensitive | Includes penicillinase producers. ctdbase.orgctdbase.org |
| Neisseria meningitidis | Excellent | Effective | Includes penicillin-resistant strains. ctdbase.orgctdbase.org Time-kill studies show bactericidal activity at 4x MIC. ctdbase.org |
Evaluation of Antimicrobial Spectrum against Gram-Positive Bacterial Strains
The in vitro antimicrobial spectrum of LY 193239 also included evaluation against Gram-positive organisms, such as Enterococcus faecalis. ctdbase.orgctdbase.orgdokumen.pub
In contrast to its activity against the tested Gram-negative bacteria, LY 193239 was found to be insensitive against Enterococcus faecalis. ctdbase.orgctdbase.orgdokumen.pub This resistance appears to be independent of ampicillin (B1664943) sensitivity. ctdbase.org A study involving 32 clinical isolates of Enterococcus faecalis reported that enterococci emerged unaffected by this drug. ctdbase.orgctdbase.org
Table 2: Summary of In Vitro Activity of LY 193239 against Select Gram-Positive Bacteria
| Bacterial Species | Activity | Notes |
| Enterococcus faecalis | Insensitive | Resistance appears independent of ampicillin sensitivity. ctdbase.org |
Time-Kill Kinetic Studies to Determine Bactericidal Properties
Time-kill kinetic studies have been conducted to evaluate the bactericidal properties of LY 193239 against specific bacterial strains. In a study evaluating its activity against clinical isolates, time-kill studies were performed against a non-enzyme-mediated penicillin-resistant strain of Neisseria meningitidis. The results indicated that exposure to an antibacterial concentration four times the minimal inhibitory concentration (MIC) of LY 193239 was bactericidal against this strain ajol.infonih.govajol.info.
Assessment of Activity Against Drug-Resistant Bacterial Phenotypes
The in vitro activity of LY 193239 has been assessed against various clinical isolates, including those exhibiting drug resistance mechanisms such as beta-lactamase production. Studies evaluated LY 193239 against isolates of Haemophilus influenzae (including beta-lactamase producers), Enterococcus faecalis, Neisseria gonorrhoeae (including beta-lactamase-positive strains), and Neisseria meningitidis ajol.infonih.govajol.info.
Activity was found to be most potent against Neisseria species and H. influenzae, including penicillinase-producing strains ajol.infonih.govajol.info. Notably, the antibacterial activity of LY 193239 against these organisms appeared not to be influenced by penicillinase production ajol.infoajol.info. However, E. faecalis isolates were found to be insensitive to LY 193239 ajol.infonih.gov.
The following table summarizes the in vitro activity against tested organisms:
| Bacterial Species | Susceptibility to LY 193239 | Notes |
| Neisseria gonorrhoeae | Excellent activity | Including beta-lactamase producers |
| Neisseria meningitidis | Excellent activity | |
| Haemophilus influenzae | Excellent activity | Including beta-lactamase producers |
| Enterococcus faecalis | Insensitive | Resistance appears ampicillin-independent |
Note: This table is based on the summarized findings from the research and is intended for illustrative purposes. For detailed MIC values and isolate numbers, refer to the original research.
Research into Anti-Biofilm Efficacy in In Vitro Models (if evidence exists for this class)
Research into the anti-biofilm efficacy of antimicrobial agents in in vitro models is a relevant area of study for understanding their potential against infections involving biofilms biorxiv.orgresearchgate.netmdpi.comnih.gov. While the importance of evaluating anti-biofilm activity for antimicrobial agents is recognized biorxiv.orgresearchgate.netmdpi.comnih.gov, specific published evidence detailing the anti-biofilm efficacy of LY 193239 or its direct class (pyrazolidinone antibacterial agents) in in vitro models was not identified in the reviewed literature.
In Vivo Preclinical Pharmacological Investigations of LY 193239
Preclinical pharmacological investigations, including in vivo studies utilizing experimental animal models, are crucial steps in the evaluation of novel antimicrobial agents mdpi.comresearchgate.netnih.govmdpi.com. These studies aim to assess the efficacy of a compound within a living system, providing insights that complement in vitro findings mdpi.comresearchgate.net. LY 193239 was selected for further preclinical evaluation . However, detailed results specifically pertaining to in vivo preclinical pharmacological investigations of LY 193239 in experimental animal models were not available in the reviewed search results.
Evaluation of Efficacy in Experimental Animal Models of Bacterial Infection
Experimental animal models of bacterial infection are commonly employed to evaluate the efficacy of potential antimicrobial therapies in a complex biological environment that mimics aspects of human infection mdpi.comresearchgate.netnih.gov. While the general methodology and importance of such models are well-established in preclinical research mdpi.comresearchgate.netnih.govresearchgate.net, specific data on the evaluation of LY 193239's efficacy in experimental animal models of bacterial infection were not found in the provided information.
Translational Research Paradigms for Novel Antimicrobial Agents Utilizing Preclinical Models
Translational research paradigms are essential for bridging the gap between preclinical findings and clinical application for novel antimicrobial agents mdpi.comresearchgate.netembopress.org. These paradigms often involve the strategic use of preclinical models to predict potential human responses and inform clinical trial design mdpi.comresearchgate.netembopress.orgnih.gov. The selection of appropriate animal models that replicate relevant aspects of human disease is a critical component of this process nih.govmdpi.com. While the broader principles and challenges of translational research in antimicrobial development are documented mdpi.comresearchgate.netembopress.orgnih.gov, specific information detailing the application of translational research paradigms utilizing preclinical models for LY 193239 was not present in the reviewed literature.
Advanced Academic Research Perspectives and Future Directions for Ly 193239
Comprehensive Elucidation of Molecular Interaction Networks for LY 193239 and its Analogs
Understanding the precise molecular interactions of LY 193239 and its analogs with bacterial targets is crucial for rational drug design and overcoming resistance. Pyrazolidinone antibiotics, including newer γ-lactam pyrazolidinones, are known to target penicillin-binding proteins (PBPs) by acylating the catalytic serine residue, leading to irreversible inhibition. nih.gov Research involves detailed studies of how these compounds bind to and inhibit specific PBPs, such as PBP3. nih.govnih.gov This includes determining binding affinities and characterizing the covalent adduct formation. Investigations into the structure-activity relationship of pyrazolidinone antibacterials have explored the effect of modifications to the core structure and side chains on in vitro activity. medchemexpress.comnih.gov For example, modifications to the side chain attached to the nitrogen at C-7 have been investigated to improve potency and spectrum of activity. nih.gov
Application of Computational Chemistry and Structure-Based Drug Design for Pyrazolidinone Derivatives
Computational chemistry and structure-based drug design (SBDD) play a significant role in the research and development of pyrazolidinone derivatives. SBDD involves the design and optimization of chemical structures based on the known three-dimensional structure of the biological target, such as bacterial PBPs. gardp.orgresearchgate.net Techniques like molecular docking are used to predict how compounds will bind to the target's active site and estimate the stability of these interactions. gardp.org Computational methods, including density functional theory (DFT) calculations, are applied to study the molecular structures, reactivity, and electronic properties of potential antimicrobial agents, including pyrazolidinone derivatives. researchgate.net Quantitative structure-activity relationships (QSAR) are also utilized to extrapolate structure-activity information to new synthetic targets and identify regions of chemical space to explore for optimal activity. acs.org This approach can help propose promising substituents before synthesis. acs.org
Exploration of Broader Biological Activities and Therapeutic Potential Beyond Traditional Antibacterial Roles
While primarily recognized for their antibacterial properties, research is exploring other potential biological activities and therapeutic applications of pyrazolidinone derivatives. Some studies have investigated pyrazolidinone-based compounds for their potential as peptidomimetics. researchgate.nettandfonline.comorganic-chemistry.orgorganic-chemistry.orgtandfonline.com Peptidomimetics are compounds that mimic the structure and function of peptides and can be designed to target various biological pathways. researchgate.nettandfonline.comorganic-chemistry.org For instance, pyrazolidinone-based peptidomimetics have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating potential antiviral activity. researchgate.nettandfonline.comtandfonline.com This suggests that the pyrazolidinone scaffold can be incorporated into structures designed to interact with protein targets beyond those involved in bacterial cell wall synthesis.
Research into Resistance Mechanisms Developed Against Pyrazolidinone Antibacterials and Counter-Strategies
Bacterial resistance is a major challenge in the use of antibacterial agents, and research into resistance mechanisms against pyrazolidinone antibacterials is ongoing. While pyrazolidinones like the newer γ-lactam variants are reported to be poorly hydrolyzed by all four classes of β-lactamases, thus potentially avoiding a common resistance mechanism against β-lactams, other mechanisms can still emerge. nih.gov General bacterial resistance mechanisms include limiting drug uptake, modification of the drug target, inactivation of the drug, and active efflux of the drug. mdpi.comaimspress.comwikipedia.org Research focuses on understanding how bacteria might develop resistance to pyrazolidinones, which could involve alterations in PBP targets or the activation of efflux pumps. mdpi.comaimspress.comwikipedia.org Developing strategies to overcome resistance is critical and may involve identifying inhibitors of resistance mechanisms or designing compounds that are less susceptible to these processes. nih.govnih.govnih.gov For example, research is underway to develop novel pyrazolidinone antibiotics targeting PBP3 to overcome resistance mechanisms. nih.gov
Strategic Development of Next-Generation Pyrazolidinone-Class Compounds with Enhanced Profiles
The development of next-generation pyrazolidinone-class compounds is a key area of research aimed at improving the properties of existing agents like LY 193239. This involves strategic synthesis and evaluation of new derivatives with enhanced potency, broader spectrum of activity, improved pharmacokinetic profiles, and reduced susceptibility to resistance mechanisms. medchemexpress.comnih.govacs.org Structure-activity relationship studies continue to guide the design of these new compounds by identifying structural modifications that lead to desired improvements. nih.govacs.org The goal is to develop novel agents that can effectively combat antibiotic-resistant bacteria and address the ongoing challenge of antimicrobial resistance. nih.govresearchgate.net
Integration of LY 193239 Research into Systems Biology Approaches to Antimicrobial Action
Integrating research on LY 193239 and pyrazolidinone antibacterials into systems biology approaches can provide a more comprehensive understanding of their antimicrobial action. Systems biology aims to study biological systems as a whole, considering the complex interactions between various molecular components. uni-wuerzburg.de Applying high-throughput approaches can help decipher how bacterial molecular networks respond to antibiotic treatment. uni-wuerzburg.de While specific studies on LY 193239 within a full systems biology framework were not prominently found, the general principles of systems biology are being applied to understand antimicrobial mode of action and bacterial responses to antibiotics. uni-wuerzburg.demdpi.com This can involve using 'omics' approaches (e.g., genomics, proteomics) and computational modeling to elucidate the interactions between antimicrobial compounds and their microbial targets. mdpi.com Such integrated approaches can reveal how pyrazolidinones affect bacterial physiology at a systems level and identify potential compensatory mechanisms that contribute to resistance or tolerance.
Q & A
Q. What is the structural characterization of LY 193239, and how does it differ from related antibiotics like LY 186826?
LY 193239 is a structural analog of LY 186826, belonging to the antibiotic class. Its core structure includes a five-membered and six-membered ring system, with a distinguishing oxygen atom added to one carbon compared to LY 186826 . To confirm its structure, researchers should employ techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Comparative analysis with LY 186826 can highlight functional group variations influencing bioactivity.
Q. What preliminary methodologies are recommended for assessing LY 193239’s antibacterial efficacy in vitro?
Begin with minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains. Use broth microdilution or agar dilution methods under standardized conditions (e.g., CLSI guidelines). Include positive controls (e.g., known antibiotics) and negative controls to validate results. Structural similarities to LY 186826 suggest testing against overlapping bacterial targets, such as penicillin-binding proteins or cell wall synthesis pathways .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of LY 193239 to optimize its antibiotic potency?
Design SAR studies by synthesizing analogs with modifications to the oxygen-containing moiety or ring systems. Assess changes in antibacterial activity using MIC assays and time-kill kinetics. Computational modeling (e.g., molecular docking) can predict interactions with bacterial targets. Compare results with LY 186826 to isolate structural features critical for efficacy .
Q. What experimental strategies address contradictions in LY 193239’s reported efficacy across different bacterial strains?
Contradictions may arise from strain-specific resistance mechanisms or assay variability. Perform genomic sequencing of resistant strains to identify mutations (e.g., efflux pump upregulation, target modification). Use isogenic mutant strains to validate resistance pathways. Replicate experiments across multiple labs with harmonized protocols to minimize methodological bias .
Q. How can researchers evaluate LY 193239’s mechanism of action when existing data conflict with classical antibiotic models?
Combine transcriptomic and proteomic profiling of treated bacterial cells to identify differentially expressed genes/proteins. Use fluorescence microscopy to visualize cellular localization (e.g., membrane disruption vs. intracellular targeting). Validate hypotheses via genetic knockout studies or CRISPR interference .
Methodological Guidance
What criteria ensure a well-formulated research question for LY 193239 studies?
Apply the FINER framework :
- Feasible : Ensure resources (e.g., synthetic pathways, bacterial strains) are accessible.
- Novel : Explore understudied aspects (e.g., resistance mechanisms in emerging pathogens).
- Ethical : Adhere to biosafety protocols for antibiotic testing.
- Relevant : Align with global antibiotic development priorities (e.g., WHO priority pathogens) .
Q. How should researchers design studies to analyze LY 193239’s pharmacokinetic-pharmacodynamic (PK/PD) properties?
Use in vivo murine infection models to measure parameters like AUC/MIC ratios. Employ HPLC or LC-MS for plasma concentration analysis. Correlate in vitro time-kill data with in vivo outcomes to predict dosing regimens. Consider interspecies scaling for translational relevance .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for interpreting variability in LY 193239’s experimental data?
Apply multivariate regression to account for covariates (e.g., bacterial inoculum size, growth media). Use Bayesian hierarchical models to integrate data from disparate studies. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How can researchers reconcile discrepancies between computational predictions and empirical results for LY 193239’s target binding?
Reassess docking parameters (e.g., solvent effects, protein flexibility). Perform molecular dynamics simulations to model conformational changes. Validate with biophysical assays (e.g., surface plasmon resonance) to measure binding affinities .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in LY 193239 studies, given structural complexity and assay variability?
Publish detailed synthetic protocols (e.g., reaction conditions, purification steps) and raw spectral data. Share bacterial strains via repositories (e.g., BEI Resources). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
